1-(4-Bromobenzyl)-4-ethylpiperazine
Overview
Description
Scientific Research Applications
Reactivity and Chemical Synthesis
1-(4-Bromobenzyl)-4-ethylpiperazine serves as a significant chemical precursor in various synthesis processes. For instance, it plays a crucial role in the reactivity of 1-(2-bromobenzyl)-4-halopyrazoles in both intermolecular and intramolecular Pd-catalysed direct arylations. This reactivity has been explored to synthesize a range of compounds, including 3-halopyrazolo[5,1-a]isoindoles and dibenzo[c,e]pyrazolo[1,5-a]azepine derivatives (Brahim et al., 2016).
Structural Analysis and Elucidation
Structural elucidation is another crucial application of this compound derivatives. Advanced techniques like gas chromatography-mass spectroscopy (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and two-dimensional NMR correlations have been utilized to determine the structure of novel compounds derived from this chemical (Westphal et al., 2009).
Pharmacological Research
In pharmacological research, certain derivatives of this compound have shown potential. For example, the inhibitory potency of adamantane‐isothiourea derivatives, structurally similar to this compound, was evaluated against SARS‐CoV‐2 targeted proteins. Such studies provide insight into the potential therapeutic applications of these compounds in treating diseases like COVID-19 (Jovanovic et al., 2021).
Catalysis and Phase Transfer Applications
This compound derivatives are also used in catalysis. Compounds synthesized from it have been used as phase-transfer catalysts for esterification reactions, showcasing their versatility and efficiency in facilitating chemical reactions (Akceylan & Yılmaz, 2012).
Electrochemical Applications
Electrochemical applications are another area where this compound derivatives find use. Novel porphyrazine complexes with methyl(4-bromobenzyl) substituents were synthesized and characterized, including their electrochemical and catalytic properties, which are critical in various industrial and research applications (Koczorowski et al., 2020).
Mechanism of Action
Target of Action
A similar compound, s-(4-bromobenzyl)cysteine, is known to target glutathione s-transferase p . This enzyme plays a crucial role in detoxification by catalyzing the conjugation of many hydrophobic and electrophilic compounds with reduced glutathione .
Mode of Action
Bromobenzene derivatives are known to undergo reactions at the benzylic position . The presence of the benzene ring allows for resonance stabilization of the benzylic carbocation, facilitating substitution at the benzylic position .
Biochemical Pathways
Bromobenzene derivatives are known to participate in various biochemical reactions, including electrophilic aromatic substitution .
Result of Action
Bromobenzene derivatives are known to have various biological activities, including antitumor, antifungal, antidepressant, and antiviral effects .
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-ethylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2/c1-2-15-7-9-16(10-8-15)11-12-3-5-13(14)6-4-12/h3-6H,2,7-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDSQDKGMVJNFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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